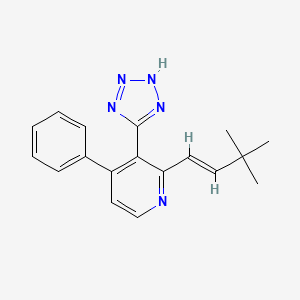
2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. It is characterized by a specific molecular structure which influences its physical and chemical properties, and its potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific phenols and acetamide derivatives under controlled conditions. For instance, He Xiang-qi (2007) describes the synthesis of a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, through the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide as a solvent in the presence of anhydrous potassium carbonate (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been a subject of study, often using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, G. Sharma et al. (2018) detailed the molecular structure of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealing its crystalline structure and intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of acetamide compounds are often complex, involving various interactions and transformations. For instance, the study of hydrogen bond studies in substituted acetamides by T. Romero and Angela Margarita (2008) provides insights into the electronic behavior of intramolecular hydrogen bonds in these compounds (Romero & Margarita, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, boiling points, solubility, and stability, are influenced by their molecular structure. Studies like those by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation provide insights into the physical properties and process optimization of related compounds (Magadum & Yadav, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interactions with other substances, are key aspects of acetamide derivatives. Studies like those by Sergey Girel et al. (2022) on bioactive nitrosylated and nitrated acetamides provide valuable insights into the chemical behavior and potential applications of these compounds (Girel et al., 2022).
科学的研究の応用
Synthesis and Chemical Properties
Research in chemical synthesis often focuses on developing novel compounds with unique properties or improving the efficiency of existing reactions. For example, the study by Magadum and Yadav (2018) discusses the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, highlighting the importance of selecting appropriate acyl donors for specific reactions (Magadum & Yadav, 2018). This research underscores the relevance of acetamide derivatives in pharmaceutical synthesis and the optimization of chemical processes.
Biological Activity
The exploration of biological activities of chemical compounds is a significant area of research. Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their anticancer, anti-inflammatory, and analgesic activities. Their findings indicate that specific halogenated derivatives exhibit promising biological activities, suggesting a potential for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Material Science and Optoelectronics
In the field of material science and optoelectronics, the synthesis of novel compounds can lead to materials with unique properties. Zhai et al. (2018) synthesized a malononitrile-modified acene derivative exhibiting strong third-order nonlinear optical behaviors, demonstrating the potential of such compounds in advanced optoelectronic applications (Zhai, Wu, Jin, Song, Xiao, & Song, 2018).
Environmental Applications
The study of chemical compounds also extends to environmental applications, such as the detection and degradation of pollutants. Schlueter et al. (2013) investigated the biotransformation of p-tert-amylphenol, a disinfectant, by various microorganisms, highlighting the potential for bioremediation strategies to mitigate environmental pollution (Schlueter, Röder, Czekalski, Gliesche, Mikolasch, & Schauer, 2013).
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-9-8-11-17(15(14)2)21-19(22)13-23-18-12-7-6-10-16(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNJGQOIAYCSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)
![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)
![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)